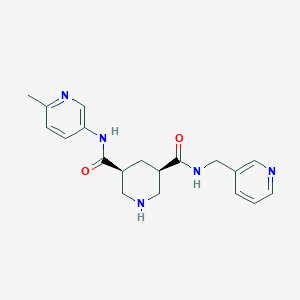

![molecular formula C20H28N8 B5624929 2-ethyl-4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B5624929.png)

2-ethyl-4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives, like our compound of interest, often involves multi-step reactions that can include the use of catalytic conditions, specific reagents, and optimized conditions to achieve desired structures. For example, a study by Rao et al. (2017) outlines a Cu-catalyzed synthesis method for imidazo[1,2-a]pyrimidine derivatives, employing ethyl tertiary amines as carbon sources under aerobic oxidative conditions. This method highlights the potential pathways that could be adapted for synthesizing similar complex compounds by manipulating the ethyl tertiary amines and employing Cu-catalyzed conditions for specific bond formations (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using various spectroscopic and analytical techniques. For example, Hu et al. (2007) investigated the molecular structure of a related compound using X-ray crystallography, revealing insights into the coplanarity of fused rings and the orientation of substituents which could be applicable to our compound of interest by analogy (Hu, Zhu, & Chen, 2007).

Chemical Reactions and Properties

Compounds like "2-ethyl-4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine" can participate in various chemical reactions based on their functional groups. The presence of pyrimidine, triazole, and imidazole rings suggests potential for nucleophilic substitution reactions, electrophilic aromatic substitution, and interactions with metal catalysts. A study by Tu et al. (2007) on a similar compound's reactivity under microwave irradiation provides insights into novel reactions that such compounds can undergo, potentially leading to new derivatives with varied properties (Tu et al., 2007).

Mechanism of Action

The mechanism of action of imidazole derivatives is varied and depends on the specific derivative. For example, some imidazole derivatives are used as antihistaminic agents, analgesics, antivirals, antiulcer medications, antihelmintics, antinematodals, bactericidals, trypanocidals, anti rheumatoid arthritis medications, and treatments for Hodgkin’s disease .

Safety and Hazards

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, the future directions of research could involve exploring new synthetic routes for imidazole and their derived products, as well as investigating their pharmacological activities .

properties

IUPAC Name |

2-ethyl-4-[[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8/c1-3-18-22-8-5-17(23-18)13-26-10-6-16(7-11-26)20-25-24-19(28(20)4-2)14-27-12-9-21-15-27/h5,8-9,12,15-16H,3-4,6-7,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIMJLQCNKNESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=N1)CN2CCC(CC2)C3=NN=C(N3CC)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4S)-4-isopropyl-1-(2-methyl-6-propyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5624847.png)

![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5624866.png)

![2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5624870.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide](/img/structure/B5624880.png)

![7-{3-[(4-fluorobenzyl)thio]propanoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5624901.png)

![2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5624903.png)

![8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5624910.png)

![2-methyl-4-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]pyrimidine](/img/structure/B5624921.png)

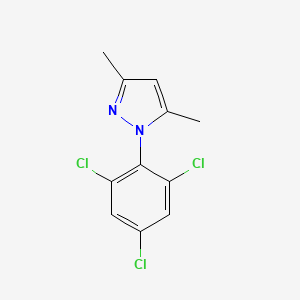

![N-(3,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5624926.png)

![3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5624936.png)

![(3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5624941.png)